molecular formula C13H19Cl2N B12002434 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride CAS No. 42796-83-8

1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride

Cat. No.: B12002434
CAS No.: 42796-83-8
M. Wt: 260.20 g/mol
InChI Key: DRZAJKIEBOHABP-UHFFFAOYSA-N
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Description

1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is often used in research and industrial applications due to its unique chemical properties. The compound is characterized by a pyrrolidine ring attached to a 3-chloro-3-phenylpropyl group, making it a valuable building block in organic synthesis .

Preparation Methods

The synthesis of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-chloro-3-phenylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloro-3-phenylpropyl group can influence the binding affinity and specificity of the compound for its targets. The pyrrolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its interactions with biological molecules .

Comparison with Similar Compounds

1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 1-(1-ethyl-3-phenylpropyl)pyrrolidine hydrochloride
  • 1-(1-methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
  • 3-(3-Chlorophenyl)pyrrolidine hydrochloride
  • 1-methyl-3-(1-naphthyl)pyrrolidine hydrochloride

These compounds share structural similarities but differ in the substituents attached to the pyrrolidine ring. The unique combination of the 3-chloro-3-phenylpropyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

42796-83-8

Molecular Formula

C13H19Cl2N

Molecular Weight

260.20 g/mol

IUPAC Name

1-(3-chloro-3-phenylpropyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H18ClN.ClH/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15;/h1-3,6-7,13H,4-5,8-11H2;1H

InChI Key

DRZAJKIEBOHABP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(C2=CC=CC=C2)Cl.Cl

Origin of Product

United States

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